1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
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Overview
Description
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of hydrazones and the subsequent coupling with aromatic compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings undergo substitution with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate include other hydrazone derivatives and aromatic esters .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
764692-75-3 |
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Molecular Formula |
C27H22N2O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H22N2O4/c1-18-11-13-21(14-12-18)27(32)33-24-16-15-19-7-5-6-10-22(19)23(24)17-28-29-26(31)25(30)20-8-3-2-4-9-20/h2-17,25,30H,1H3,(H,29,31)/b28-17+ |
InChI Key |
WOVVEGCSZXTRGQ-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
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